2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Description
The compound 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide (hereafter referred to as the target compound) is a heterocyclic molecule featuring a thieno[3,2-d]pyrimidin-4-one core fused to a dihydrothiophene ring. Key structural attributes include:
- Thienopyrimidinone scaffold: Substituted with a 3-ethyl and 6-methyl group at positions 3 and 6, respectively, and a sulfanyl (-S-) linker at position 2.
- Acetamide side chain: Connected via the sulfanyl group to a 5-ethylsulfanyl-1,3,4-thiadiazol-2-yl moiety.
The ethyl and methyl substituents likely enhance lipophilicity, while the thiadiazole group may contribute to hydrogen bonding or π-π stacking interactions.
Properties
IUPAC Name |
2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S4/c1-4-20-12(22)11-9(6-8(3)25-11)16-14(20)24-7-10(21)17-13-18-19-15(26-13)23-5-2/h8H,4-7H2,1-3H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRJQOQOYLDMRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)NC3=NN=C(S3)SCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials such as ethyl acetoacetate and thiourea.
Introduction of the sulfanyl group: This step involves the substitution of a suitable leaving group with a thiol reagent.
Formation of the thiadiazole ring: This can be synthesized through the reaction of appropriate hydrazine derivatives with carbon disulfide.
Coupling of the two moieties: The final step involves coupling the thieno[3,2-d]pyrimidine and thiadiazole moieties through an acetamide linkage.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the thieno[3,2-d]pyrimidine core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure suggests potential therapeutic applications, such as antimicrobial or anticancer agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it may interfere with biological pathways involving sulfur-containing groups or nitrogen heterocycles.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The target compound belongs to a broader family of thienopyrimidinone derivatives with variations in substituents and heterocyclic appendages. Below is a comparative analysis of key analogs:
Electronic and Steric Effects
Crystallographic and Computational Analysis
- Software Tools : Structural determination of these compounds often relies on crystallographic software like SHELXL (for refinement) and ORTEP-III (for visualization) .
- Geometric Comparisons : The cyclopenta-fused analog () exhibits a planar, rigid core due to ring fusion, contrasting with the more flexible dihydrothiophene in the target compound.
Biological Activity
The compound 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic molecule that exhibits a complex structure with potential biological activities. Its unique thieno[3,2-d]pyrimidine core and various functional groups suggest a wide range of pharmacological applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 394.52 g/mol. The presence of sulfanyl and thiadiazole groups in its structure is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 394.52 g/mol |
| Functional Groups | Sulfanyl, Thiadiazole |
Antimicrobial Activity
Research indicates that compounds similar to This compound demonstrate notable antimicrobial properties. For instance, derivatives with a thiadiazolopyrimidine structure showed significant efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli .
In a study assessing the antimicrobial activity of similar thiadiazolopyrimidine derivatives:
- Compounds 8a–b and 9a–b exhibited strong activity against gram-positive bacteria.
- Compounds 16a–b and 17a–b were effective against gram-negative bacteria and fungi like Candida albicans .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. For example, derivatives based on the thiadiazolopyrimidine core demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 5.69 to 9.36 µM . The structure–activity relationship (SAR) studies indicated that modifications in the chemical structure could enhance anticancer efficacy.
The mechanism of action for compounds within this class often involves:
- Inhibition of DNA synthesis : Many thieno[3,2-d]pyrimidine derivatives interfere with nucleic acid synthesis.
- Induction of apoptosis : These compounds can activate apoptotic pathways in cancer cells, leading to cell death .
- Anti-quorum sensing activity : Some derivatives have shown the ability to inhibit quorum sensing in pathogenic bacteria, which is crucial for their virulence .
Study on Antimicrobial Efficacy
A recent study synthesized several thiadiazolopyrimidine derivatives and tested their antimicrobial properties against both gram-positive and gram-negative bacteria. The results indicated that certain modifications significantly enhanced their antibacterial activity:
- Modification A : Introduction of a hydroxyl group increased efficacy against E. coli.
- Modification B : Substitution with an aromatic ring improved activity against S. aureus .
Study on Anticancer Properties
In another study focusing on anticancer effects, researchers conducted MTT assays on various cancer cell lines:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
